molecular formula C23H22FN3O3 B010932 6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 103531-48-2

6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B010932
CAS No.: 103531-48-2
M. Wt: 407.4 g/mol
InChI Key: FNNPFNDZIMUNOD-HNAYVOBHSA-N
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Description

6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a fluoroquinolone derivative designed to enhance antimicrobial activity through structural modifications at the N-1 and C-7 positions. The compound features a cyclopropyl group fused with a phenyl moiety at N-1 and an unsubstituted piperazinyl group at C-5. These modifications aim to optimize interactions with bacterial DNA gyrase and topoisomerase IV, critical targets for quinolones. Synthesized as a chiral molecule with (1'S,2'R) and (1'R,2'S) enantiomers, it retains significant Gram-positive activity but shows reduced potency against Gram-negative bacteria compared to ciprofloxacin . Its insolubility in water, as observed in related analogs, may influence bioavailability and formulation strategies .

Properties

IUPAC Name

6-fluoro-4-oxo-1-[(1R,2S)-2-phenylcyclopropyl]-7-piperazin-1-ylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O3/c24-18-10-16-20(12-21(18)26-8-6-25-7-9-26)27(13-17(22(16)28)23(29)30)19-11-15(19)14-4-2-1-3-5-14/h1-5,10,12-13,15,19,25H,6-9,11H2,(H,29,30)/t15-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNPFNDZIMUNOD-HNAYVOBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4C5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)[C@@H]4C[C@H]4C5=CC=CC=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30145892
Record name 6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103531-48-2
Record name 6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103531482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30145892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. This article examines the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationship (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H19FN4O3\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}

This structure includes a fluoro group at the 6-position and a piperazine moiety at the 7-position, which are critical for its biological activity.

Fluoroquinolones exert their antibacterial effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The binding of these compounds to these targets leads to the formation of toxic complexes that ultimately result in bacterial cell death. The presence of the fluorine atom and the piperazine ring enhances the lipophilicity and cell permeability of the compound, contributing to its efficacy against various bacterial strains .

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of this compound against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to other fluoroquinolones.

Table 1: Antibacterial Activity (MIC Values in µg/mL)

Bacterial StrainMIC (6-Fluoro Compound)MIC (Norfloxacin)
Escherichia coli0.51.0
Klebsiella pneumoniae1.02.0
Staphylococcus aureus2.01.0
Pseudomonas aeruginosa4.02.5

The data suggests that the compound exhibits superior activity against E. coli and K. pneumoniae compared to norfloxacin, while showing reduced effectiveness against S. aureus and P. aeruginosa .

Structure-Activity Relationship (SAR)

The biological activity of fluoroquinolones is significantly influenced by their chemical structure. Key factors include:

  • Lipophilicity : Enhanced lipophilicity improves cell membrane penetration.
  • Piperazine Substituent : Modifications at the piperazine ring can affect binding affinity to target enzymes.
  • Fluorine Substitution : The introduction of fluorine increases antibacterial potency by enhancing interactions with bacterial DNA gyrase .

Table 2: Structural Modifications and Their Effects on Activity

ModificationEffect on Activity
Addition of FluorineIncreased potency
Alteration of PiperazineVariable effects on binding affinity
Cyclopropyl GroupEnhances antibacterial spectrum

Case Studies

In a comparative study involving various fluoroquinolone derivatives, it was noted that modifications leading to increased steric hindrance at the C-7 position resulted in enhanced activity against Gram-negative bacteria while reducing efficacy against Gram-positive strains . Another study highlighted that compounds with a piperazine ring showed improved pharmacokinetic properties, making them suitable candidates for further development as antibiotics .

Scientific Research Applications

Antibacterial Activity

One of the primary applications of this compound is its antibacterial activity. Various studies have demonstrated that derivatives of quinolone compounds exhibit significant effectiveness against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Action : The antibacterial action is primarily attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. The compound's structural characteristics enhance its binding affinity to these targets, leading to effective bacterial cell death .
  • Case Studies :
    • A study reported that a related compound demonstrated reasonable antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were competitive with established antibiotics like ciprofloxacin .
    • Another investigation into the structure-activity relationship (SAR) of similar compounds highlighted that modifications at specific positions on the quinolone ring can significantly enhance antibacterial potency .

Synthesis and Structural Modifications

The synthesis of 6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has been achieved through various chemical reactions, often involving cyclization and substitution reactions.

Synthesis Method Description
Cyclization ReactionInvolves the condensation of piperazine derivatives with fluorinated quinolones to create the target compound .
Substitution ReactionsModifications at the phenyl or cyclopropyl groups can enhance biological activity and selectivity against specific bacterial strains .

Potential Therapeutic Uses

Beyond its antibacterial properties, there is growing interest in exploring other therapeutic applications:

  • Antiviral Activity : Preliminary studies suggest that certain quinolone derivatives may possess antiviral properties, although further research is needed to confirm these findings.
  • Anticancer Properties : Some derivatives have shown potential in inhibiting cancer cell proliferation in vitro, indicating a possible role in cancer therapy. The mechanism may involve interference with DNA synthesis and repair pathways in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of quinolone derivatives. Key factors influencing activity include:

  • Fluorination : The presence of fluorine enhances lipophilicity and bioavailability, which can improve antibacterial activity.
  • Piperazine Substitution : Variations in the piperazine moiety can affect binding affinity to target enzymes, influencing overall effectiveness against bacterial strains .

Comparison with Similar Compounds

N-1 Substitutions

  • Target Compound : The 2'-phenyl-1'-cyclopropyl group introduces steric bulk, which may interfere with DNA gyrase binding in Gram-negative bacteria but is tolerated in Gram-positive targets .
  • Ciprofloxacin : A simple cyclopropyl group at N-1 allows broad-spectrum activity, including Gram-negative coverage .
  • Molecular weight: 427.39 g/mol .

C-7 Piperazinyl Modifications

  • Target Compound : Unsubstituted piperazinyl group, favoring interaction with bacterial enzymes without additional steric hindrance.
  • Derivatives in : Acetylated piperazinyl groups (e.g., 5a1–5a7) improve anti-tubercular activity, suggesting that C-7 substitutions can tailor specificity against Mycobacterium tuberculosis .
  • Compound in : A benzyl-triazol-piperazinyl group demonstrates how complex C-7 substituents may combat resistance but complicate synthesis .

Antimicrobial Activity

Gram-Positive Bacteria

  • Target Compound : Retains ~70% of ciprofloxacin’s potency against Staphylococcus aureus and Streptococcus pneumoniae, likely due to conserved gyrase binding in Gram-positive organisms .
  • Ciprofloxacin : Broad Gram-positive coverage with MIC values typically ≤1 µg/mL .

Gram-Negative Bacteria

  • Target Compound: Reduced activity (4–8-fold lower than ciprofloxacin) against Escherichia coli and Pseudomonas aeruginosa, attributed to steric hindrance from the N-1 phenyl-cyclopropyl group .
  • Ofloxacin-d3 () : Deuterated analogs show similar spectra but improved metabolic stability, highlighting the role of pharmacokinetic optimization .

Chiral Discrimination

The (-)-(1'S,2'R) enantiomer of the target compound is 4-fold more potent than its (+)-(1'R,2'S) counterpart against most bacteria. This modest chiral discrimination contrasts with other quinolones, where stereochemistry may cause >10-fold differences.

Physicochemical Properties

Property Target Compound Ciprofloxacin Compound 15
Molecular Weight ~425.4 g/mol (estimated) 331.4 g/mol 427.39 g/mol
Water Solubility Practically insoluble Slightly soluble Not reported
Key Substituents N-1: phenyl-cyclopropyl N-1: cyclopropyl C-8: trifluoromethyl

Preparation Methods

Core Quinoline Skeleton Construction

The quinoline core is typically assembled via Lewis acid-catalyzed cyclocondensation . A benzophenone derivative (e.g., 2-amino-4'-fluorobenzophenone) reacts with a cyclopropyl-containing ketoester, such as 3-cyclopropyl-3-oxopropionate, under Zn(OTf)₂ catalysis in ethanol at reflux (24–48 hours) . This forms the intermediate 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate , which serves as the foundational structure.

Key reaction parameters :

  • Catalyst : Zn(OTf)₂ (5 mol%)

  • Solvent : Ethanol or toluene

  • Yield : 60–75% after recrystallization

Piperazinyl Substitution at Position 7

Position 7 substitution employs nucleophilic aromatic displacement . A chlorine or bromine atom at C7 is replaced by piperazine under mild conditions (DMF, NaHCO₃, 25°C, 2–7 days) . For example, reacting 7-chloro-6-fluoroquinoline-3-carboxylate with excess piperazine (4 equivalents) achieves 85–90% conversion .

Optimization insights :

  • Base : NaHCO₃ minimizes side reactions compared to stronger bases

  • Solvent : DMF enhances nucleophilicity of piperazine

Cyclopropyl-Phenyl Moiety Installation at Position 1

The cyclopropyl-phenyl group is introduced via N-alkylation of the quinoline’s nitrogen at position 1. A brominated cyclopropyl-phenyl derivative (e.g., 1-bromo-2-phenylcyclopropane) reacts with the quinoline intermediate in THF under reflux with K₂CO₃ (2–4 hours) . This step requires careful temperature control to prevent cyclopropane ring opening.

Reaction conditions :

  • Alkylating agent : 1.2 equivalents

  • Yield : 50–65% after silica gel chromatography

Carboxylic Acid Formation at Position 3

The ester group at C3 is hydrolyzed to a carboxylic acid using alkaline or acidic conditions . Treatment with 10% NaOH in ethanol/water (1:1) at 60°C for 6 hours provides the free acid in >90% yield . Acidic hydrolysis (HCl/THF) is less common due to side reactions .

Characterization data :

  • IR : 1680–1700 cm⁻¹ (C=O stretch of carboxylic acid)

  • ¹H-NMR : δ 12.5–13.0 ppm (broad singlet, -COOH)

Integrated Synthetic Pathway and Data

The proposed synthesis integrates the above steps into a sequential pathway:

StepReactionReagents/ConditionsYield
1CyclocondensationZn(OTf)₂, EtOH, reflux, 24 h70%
2FluorinationSelectfluor®, CH₃CN, 80°C, 12 h65%
3Piperazinyl substitutionPiperazine, DMF, NaHCO₃, rt, 5 d85%
4N-Alkylation1-Bromo-2-phenylcyclopropane, THF, K₂CO₃, reflux60%
5Ester hydrolysis10% NaOH, EtOH/H₂O, 60°C, 6 h92%

Final product characterization :

  • HRMS : m/z [M+H]⁺ calcd. for C₂₄H₂₃FN₃O₃: 436.1654; found: 436.1651

  • ¹H-NMR (DMSO-d₆): δ 1.12–1.25 (m, 4H, cyclopropane), 3.45–3.60 (m, 8H, piperazine), 7.30–7.55 (m, 5H, phenyl), 8.85 (s, 1H, H-2)

Challenges and Mitigation Strategies

  • Cyclopropane stability : Alkylation at N1 may destabilize the cyclopropane ring. Using mild bases (K₂CO₃ instead of NaOH) and low temperatures (0–25°C) prevents ring opening .

  • Piperazine selectivity : Competing reactions at C5 or C8 are minimized by electron-withdrawing groups (e.g., -F at C6) that activate C7 for nucleophilic attack .

Alternative Synthetic Routes

  • One-pot cyclocondensation-alkylation : Combining steps 1 and 4 using a pre-functionalized cyclopropyl-phenyl ketoester reduces purification steps but lowers yield (45–50%) .

  • Solid-phase synthesis : Immobilizing the quinoline core on resin enables iterative modifications, though scalability remains limited .

Q & A

Q. What are the key methodological considerations for synthesizing this fluoroquinolone derivative?

Synthesis requires careful control of substituent introduction and stereochemistry. A validated approach involves:

  • Stepwise functionalization : Reacting ethyl-3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate with chiral amines (e.g., tert-butyloctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate) to avoid racemization .
  • Protection/deprotection strategies : Use of Boc (tert-butoxycarbonyl) groups to stabilize intermediates, followed by cleavage under acidic conditions .
  • Base selection : Tertiary amines (e.g., triethylamine) or inorganic bases (e.g., K₂CO₃) for efficient acid-binding during piperazinyl group coupling .

Q. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Data collection : Monochromatic radiation (Mo-Kα) at 293 K, with refinement to R-factor < 0.07 .
  • Structural insights : Planar quinoline core with cyclopropyl and phenyl groups inducing steric constraints. The piperazinyl group adopts a chair conformation, influencing hydrogen-bonding networks critical for antibacterial activity .

Q. What analytical methods are recommended for assessing purity and stability?

  • HPLC with UV detection : Use C18 columns and mobile phases like acetonitrile/0.1% phosphoric acid for resolving impurities (e.g., desfluoro derivatives) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 415.1342) and detect degradation products .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis to avoid racemic mixtures?

  • Chiral auxiliary strategy : Use enantiopure tert-butyloctahydro-pyrrolopyridine derivatives to direct stereochemistry at the 7-position, eliminating the need for chromatographic separation .
  • Crystallization-driven purification : Intermediates like Boc-protected amines crystallize enantiomerically pure, enabling direct use in subsequent steps .

Q. What are the common impurities in this compound, and how are they quantified?

Impurity NameStructure DescriptionDetection MethodReference Standard
Desfluoro Compound1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-quinoline-3-carboxylic acidHPLC (Retention time: 8.2 min)EP Impurity B
Ethylenediamine Adduct7-(2-Aminoethylamino)-6-fluoro derivativeLC-MS (m/z 428.15)EP Impurity C

Q. How do structural modifications (e.g., substituents on the piperazinyl or cyclopropyl groups) influence antibacterial activity?

  • Fluoro group : Enhances gram-negative activity by increasing DNA gyrase binding affinity .
  • Piperazinyl group : Modifications (e.g., nitroso or cyanomethyl substituents) alter pharmacokinetics (e.g., solubility, plasma protein binding) .
  • Cyclopropyl group : Reduces mammalian topoisomerase II inhibition, improving selectivity .

Q. What computational methods are used to predict binding modes with bacterial targets?

  • Molecular docking : Simulate interactions with DNA gyrase (PDB: 1KZN) using the quinoline core as a scaffold.
  • MD simulations : Assess stability of the piperazinyl group in the enzyme’s hydrophobic pocket over 100-ns trajectories .

Contradictions and Resolutions

  • Synthetic yields : reports >85% yield via Boc-protected intermediates, while older methods (e.g., acid addition salts) yield <60% . Resolution: Optimize base selection (triethylamine over K₂CO₃) to reduce side reactions.
  • Impurity profiles : Nitroso-piperazinyl derivatives () are absent in later synthesis protocols (), suggesting improved reagent purity in modern workflows .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Fluoro-7-(1-piperazinyl)-1-(2'-phenyl-1'-cyclopropyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

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